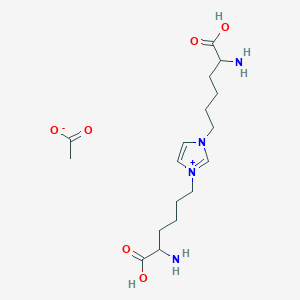
2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride
Overview
Description
“2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1384427-25-1 . It has a molecular weight of 188.61 . The IUPAC name for this compound is 2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of imidazole derivatives, which includes “2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a cyclopropyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of imidazole derivatives, including those related to 2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride, involve versatile methods to prepare imidazo[1,2-a]pyridine carboxylic acid derivatives. These compounds are synthesized from commercially available precursors through a series of reactions, including alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis, demonstrating the compound's potential as an intermediate for further chemical transformations (Du Hui-r, 2014).
Catalytic Applications
- Imidazol(in)ium-2-carboxylates, related to the 2-cyclopropyl derivative, have been explored as N-heterocyclic carbene precursors in catalysis. These compounds are used in ruthenium-arene catalysts for olefin metathesis and cyclopropanation reactions, showcasing the utility of imidazole derivatives in synthetic organic chemistry and potential industrial applications (A. Tudose, A. Demonceau, Lionel Delaude, 2006).
Pharmaceutical Research
- The research into imidazole derivatives also extends to pharmaceutical applications, where these compounds are investigated for their potential as ligands for receptors and as inhibitors in various biochemical pathways. For example, the synthesis and pharmacological evaluation of 1H-imidazoles as ligands for the estrogen receptor and cytotoxic inhibitors of cyclooxygenase suggest the potential therapeutic value of these compounds in treating diseases related to these targets (T. Wiglenda, I. Ott, B. Kircher, P. Schumacher, D. Schuster, T. Langer, R. Gust, 2005).
Material Science
- In materials science, the construction of coordination polymers from imidazole-based multi-carboxylate ligands demonstrates the structural versatility and potential application of these compounds in developing new materials with specific properties, such as catalysis, gas storage, or separation (Bei-bei Guo, Li Li, Yang-Guang Wang, Yanyan Zhu, Gang Li, 2013).
Safety And Hazards
properties
IUPAC Name |
2-cyclopropyl-1H-imidazole-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-3-8-6(9-5)4-1-2-4;/h3-4H,1-2H2,(H,8,9)(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCWJJSTVWOOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(N2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride | |
CAS RN |
1384427-25-1 | |
| Record name | 2-cyclopropyl-1H-imidazole-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Dimethylamino)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1378023.png)









![7-Bromo-4-methyl-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B1378041.png)
